5-Cyanopyrimidine

Beschreibung

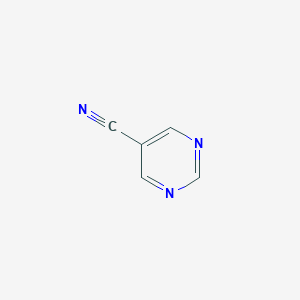

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAPHVAGFEFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436587 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40805-79-6 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyanopyrimidine and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of 5-cyanopyrimidine derivatives are well-documented, offering robust and versatile routes to these compounds. These approaches often involve the construction of the pyrimidine (B1678525) ring from acyclic precursors through condensation reactions.

One-Pot Reactions and Cyclocondensation Methods

One-pot reactions are highly efficient for synthesizing this compound derivatives, as they allow for the combination of multiple reactants in a single procedural step, minimizing waste and improving reaction times. ias.ac.in Cyclocondensation, a key strategy in this approach, involves the formation of the heterocyclic ring through the reaction of a compound containing a dicarbonyl or equivalent functionality with a reagent supplying the N-C-N fragment of the pyrimidine ring. mdpi.commedcraveonline.com

Ethyl cyanoacetate (B8463686) is a common and versatile starting material in the synthesis of this compound derivatives. ekb.eg Its activated methylene (B1212753) group and cyano functionality make it an ideal precursor for building the pyrimidine core. In a typical one-pot reaction, ethyl cyanoacetate is condensed with an aldehyde and thiourea (B124793). ekb.egmdpi.com This three-component reaction is a cornerstone for accessing a wide array of substituted 5-cyanopyrimidines. mdpi.com For instance, the reaction of ethyl cyanoacetate, an appropriate aldehyde, and thiourea in absolute ethanol (B145695) can yield this compound derivatives in a process that can take between 4 to 12 hours. ekb.eg

A notable example is the synthesis of 2-mercapto-4-amino-5-carbethoxypyrimidine, which can be subsequently converted to a this compound derivative. This involves the reaction of ethyl ethoxymethylenecyanoacetate with thiourea in the presence of sodium ethoxide. orgsyn.org

Table 1: Examples of this compound Synthesis Utilizing Ethyl Cyanoacetate

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Ethyl cyanoacetate, Aldehyde, Thiourea | Ethanol | 4-Aryl-6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | 55-85 | ekb.eg |

| Ethyl ethoxymethylenecyanoacetate, Thiourea | Sodium Ethoxide/Ethanol | 2-Mercapto-4-amino-5-carbethoxypyrimidine | 76-80 | orgsyn.org |

| Ethyl cyanoacetate, 4-Nitrobenzaldehyde, Acetamidine (B91507) hydrochloride | Sodium Hydroxide (B78521)/Ethanol | 4-(4-Nitrophenyl)-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Not specified | ekb.eg |

The combination of thiourea and various aldehydes is fundamental to the construction of the pyrimidine ring in many synthetic protocols. researchgate.netingentaconnect.combenthamdirect.com In the context of this compound synthesis, an aldehyde, typically an aromatic aldehyde, undergoes a Knoevenagel condensation with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. ingentaconnect.com The resulting arylidene intermediate then reacts with thiourea in a Michael addition, followed by cyclization and tautomerization to form the final pyrimidine product. ingentaconnect.com This three-component reaction is often carried out in a solvent like ethanol at reflux. researchgate.netingentaconnect.combenthamdirect.com

The reaction of malononitrile, various aldehydes, and thiourea is a well-established method for producing pyrimidine derivatives, and can be catalyzed by a heterogeneous base like nanosized magnesium oxide (MgO). researchgate.netingentaconnect.combenthamdirect.com This approach is noted for its shorter reaction times and higher yields compared to other methods. researchgate.netingentaconnect.com

Table 2: Condensation Reactions Involving Thiourea and Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Class | Reference |

| Aromatic Aldehydes | Malononitrile | Nanosized MgO/Ethanol | 4-Aryl-6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles | researchgate.netingentaconnect.combenthamdirect.com |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Potassium Carbonate/Ethanol | 4-Aryl-6-hydroxy-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles | ekb.eg |

| Formaldehyde | Malononitrile | Not specified | 4-Amino-2-methylpyrimidine-5-carbonitrile | chemicalbook.com |

Alkaline catalysts are crucial in promoting the condensation reactions required for pyrimidine synthesis. nih.gov Common bases include sodium hydroxide (NaOH), sodium ethoxide (NaOEt), potassium carbonate (K2CO3), and piperidine. ekb.egtandfonline.com These catalysts facilitate the deprotonation of the active methylene compounds, initiating the reaction cascade.

For example, sodium ethoxide has been used to achieve high yields (up to 90%) in the synthesis of pyrimidine-5-carbonitrile derivatives from ethyl cyanoacetate, thiourea, and aldehydes. ekb.eg Potassium carbonate is another effective catalyst, particularly in the cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes. ekb.eg The use of microwave irradiation in conjunction with a potassium carbonate catalyst has been shown to increase yields from 55% to 85% and significantly reduce reaction times. ekb.eg Piperidine is also employed as a base, for instance, in the synthesis of 4-amino-2,6-diaryl-5-cyanopyrimidines from 2-cyanocinnamonitriles and arylamidines in refluxing methanol. tandfonline.com

Table 3: Alkaline Catalysts in this compound Synthesis

| Catalyst | Reactants | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium Ethoxide | Ethyl cyanoacetate, Thiourea, Aldehydes | Not specified | Pyrimidine-5-carbonitrile derivatives | 90 | ekb.eg |

| Potassium Carbonate | Ethyl cyanoacetate, Thiourea, Aromatic Aldehydes | Water bath reflux | Pyrimidine-5-carbonitrile derivatives | 55 | ekb.eg |

| Potassium Carbonate | Ethyl cyanoacetate, Thiourea, Aromatic Aldehydes | Microwave irradiation (210W) | Pyrimidine-5-carbonitrile derivatives | 85 | ekb.eg |

| Piperidine | 2-Cyanocinnamonitriles, Arylamidines | Methanol, reflux | 4-Amino-2,6-diaryl-5-cyanopyrimidines | Up to 98 | tandfonline.com |

Synthesis via Cyanoamide

An alternative route to 5-cyanopyrimidines involves the use of cyanamide (B42294) as a nitrogen-containing precursor. ekb.egnih.gov A solvent-free protocol has been described for the synthesis of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile. ekb.egnih.gov This method involves the reaction of cyanamide with 2-(methoxy(4-methoxyphenyl)methylene)malononitrile in the presence of sodium methoxide (B1231860) as a catalyst, with the reaction mixture being refluxed for 4 hours to yield the product. ekb.egnih.gov

Synthesis from α-Cyanoketone

α-Cyanoketones serve as valuable intermediates in the synthesis of this compound derivatives. researchgate.netrsc.org The reaction of an α,β-unsaturated α-cyanoketone with an amidine is a key method for producing 5-cyano-substituted pyrimidines. researchgate.net This approach allows for the introduction of various substituents at different positions of the pyrimidine ring. researchgate.net For instance, the condensation of amidines with readily prepared α,β-unsaturated α-cyanoketones provides a facile route to these compounds. researchgate.net

Synthesis from Malononitrile

Malononitrile is a versatile starting material for the synthesis of this compound derivatives. One approach involves the cyclization of intermediates derived from malononitrile. For instance, 2-chloro-4,6-diamino-5-cyanopyrimidine can be prepared through the cyclization of the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene. This intermediate is obtained from the nucleophilic addition of sodium dicyanamide (B8802431) to malononitrile, resulting in good yield and purity. scientific.net

Another strategy involves the reaction of N-cyanoimidates and dimethyl cyanoimidodithiocarbonate with malononitrile to form 5-cyanopyrimidines. rsc.orgrsc.org A process for synthesizing 2-methyl-4-amino-5-cyanopyrimidine utilizes malononitrile as a starting material. This method involves the condensation of malononitrile with an ionic salt compound in the presence of an alkali, followed by direct condensation with ethanamidine hydrochloride to form the pyrimidine ring. This three-step, one-pot synthesis boasts a total yield of around 70%. google.com

Furthermore, multicomponent reactions involving malononitrile have been developed. For example, the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the presence of a magnetic nano Fe3O4 particle catalyst under solvent-free conditions can produce pyrimidine derivatives in good yields. growingscience.com

Synthesis from Guanyl Hydrazone

Guanyl hydrazones serve as precursors for certain this compound derivatives. While direct synthesis of the parent this compound from guanyl hydrazone is less commonly detailed, the hydrazono moiety is significant in the functionalization of pyrimidine rings. For instance, hydrazono derivatives can be synthesized via the nucleophilic attack of hydrazides, such as 2,4-dinitrobenzohydrazide (B7889327), on a this compound derivative. This reaction typically involves refluxing the mixture with vigorous stirring for several hours. ekb.eg The resulting hydrazone-modified pyrimidines are a subject of interest in medicinal chemistry. researchgate.netnih.gov

Synthesis from Aryl Sulphonyl Guanidine (B92328)

The use of aryl sulphonyl guanidine derivatives provides a pathway to specific this compound compounds. For example, N-[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]benzene sulfonamide has been synthesized through a Michael addition of N-(diaminomethylidene)benzenesulfonamide with ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate. ekb.eg

Nucleophilic Attack on Chloro Derivatives

A prevalent method for diversifying the this compound scaffold is through the nucleophilic aromatic substitution (SNAr) of chloro-substituted pyrimidines. The electron-withdrawing nature of the pyrimidine ring and the cyano group facilitates the displacement of the chloro substituent by various nucleophiles. beilstein-journals.org

Reaction with Aromatic Amines

The reaction of chloropyrimidine derivatives with aromatic amines is a common strategy to introduce amino functionalities at specific positions on the pyrimidine ring. The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved by reacting a chloropyrimidine derivative with an alcoholic solution of an aromatic amine, which is added slowly at room temperature, followed by refluxing for several hours. ekb.eg For instance, pyrimidine-5-carbonitrile derivatives have been synthesized by the nucleophilic attack of aromatic amines on chloro derivatives in isopropyl alcohol in the presence of triethylamine (B128534) as an acid binder, with the reaction mixture being refluxed for 3–6 hours to achieve high yields. ekb.eg Similarly, other researchers have synthesized triazole-pyrimidine hybrid derivatives by reacting a chloro derivative with a substituted aniline (B41778) via nucleophilic attack. ekb.eg

The reaction conditions can be tailored to control the outcome. For example, the synthesis of 4-pyrrolo-5-cyanopyrimidines has been achieved by reacting 4-chloro-thiouracil derivatives with various 2-amino-pyrrole-3-carbonitriles. mdpi.com

Reaction with Hydrazono Derivatives

Hydrazono derivatives can also be introduced onto the pyrimidine ring via nucleophilic substitution. A hydrazono derivative was synthesized by the nucleophilic attack of 2,4-dinitrobenzohydrazide on a this compound derivative. The reaction was carried out by refluxing the mixture with vigorous stirring for 4–6 hours. ekb.eg This method allows for the incorporation of the hydrazone moiety, which is a significant pharmacophore.

Alkylation of Pyrimidine Scaffolds

Alkylation reactions on the pyrimidine scaffold offer another avenue for derivatization. S-alkylation of 2-thioxo-pyrimidine derivatives is a common strategy. For example, reacting a 2-thioxopyrimidine with an alkyl halide, such as 2-chloro-N-(4-methoxy-phenyl-thiazol-2-yl)-acetamide, can furnish the desired S-alkylated product. ekb.eg Similarly, thiopyrimidine derivatives can be reacted with chlorinated compounds in the presence of a base like sodium carbonate in a solvent such as dimethylformamide (DMF) to produce S-alkylated derivatives. mdpi.com

The following table provides a summary of reactants and conditions for the synthesis of various this compound derivatives.

| Starting Material(s) | Reagents/Conditions | Product | Reference(s) |

| Malononitrile, Sodium dicyanamide | Nucleophilic addition, then cyclization | 2-Chloro-4,6-diamino-5-cyanopyrimidine | scientific.net |

| Malononitrile, Ionic salt compound (III), Ethanamidine hydrochloride | Alkali, Methanol, 0°C to 30°C | 2-Methyl-4-amino-5-cyanopyrimidine | google.com |

| Chloropyrimidine derivative, Aromatic amine | Isopropyl alcohol, Triethylamine, Reflux (3-6 h) | Pyrimidine-5-carbonitrile derivative | ekb.eg |

| This compound derivative, 2,4-Dinitrobenzohydrazide | Reflux (4-6 h) | Hydrazono derivative | ekb.eg |

| 2-Thioxo-pyrimidine, 2-Chloro-N-(4-methoxy-phenyl-thiazol-2-yl)-acetamide | - | S-alkylated this compound | ekb.eg |

| Thiopyrimidine derivative, 2-Nitrobenzyl chloride | Sodium carbonate, DMF | S-alkylated derivative | mdpi.com |

Advanced Synthetic Methodologies

Modern synthetic chemistry has moved towards methods that offer greater efficiency, control, and sustainability. The synthesis of 5-cyanopyrimidines has benefited significantly from these advancements, which include the use of microwave irradiation, multicomponent reactions, green chemistry principles, and flow chemistry techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to cleaner reactions and improved product yields compared to conventional heating methods. researchgate.netd-nb.info

In the synthesis of this compound derivatives, microwave irradiation has been successfully employed to drive cyclocondensation reactions. For instance, the reaction of ethyl cyanoacetate, an aromatic aldehyde, and guanidine in the presence of ethanolic sodium hydroxide can be efficiently carried out under microwave conditions. researchgate.net This method typically involves heating the reaction mixture at a specific power level for a short duration, such as 7-12 minutes, to afford the desired 2-amino-6-aryl-4-oxo-4,5-dihydropyrimidine-5-carbonitrile. researchgate.net Comparing conventional reflux methods with microwave-assisted synthesis for similar reactions has shown that the microwave approach consistently provides higher yields in a fraction of the time. ekb.eg For example, a reaction that required 4-5 hours of refluxing could be completed in 4-6 minutes under microwave irradiation at 120°C, with a notable increase in yield. ekb.eg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 4–12 hours | 55% | ekb.eg |

| Microwave Irradiation (210W) | 5–10 minutes | 85% | ekb.eg |

| Conventional Heating (Reflux) | 4-5 hours | Moderate | ekb.eg |

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. arkat-usa.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

The synthesis of the this compound core is well-suited to MCR strategies. A common and effective MCR is the one-pot condensation of an aldehyde, an active methylene compound like malononitrile or ethyl cyanoacetate, and an amidine or urea (B33335) derivative (e.g., guanidine, benzamidine hydrochloride, or thiourea). ekb.egarkat-usa.orgjocpr.com For example, 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile can be synthesized by reacting benzaldehyde, malononitrile, and benzamidine hydrochloride. arkat-usa.org The choice of solvent and catalyst is crucial for the success of these reactions. While some reactions proceed slowly in solvents like DMSO, using thermal aqueous conditions can significantly improve yields and reduce reaction times. arkat-usa.org

Table 2: Examples of Multicomponent Reactions for this compound Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Cyanoacetate | Guanidine | 2-Amino-4-oxo-6-aryl-4,5-dihydropyrimidine-5-carbonitrile | researchgate.net |

| Benzaldehyde | Malononitrile | Benzamidine HCl | 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | arkat-usa.org |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Urea | 1,2,3,4-Tetrahydropyrimidine-5-carbonitrile derivative | jocpr.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Key principles include the use of safer solvents, renewable feedstocks, and energy-efficient processes. rasayanjournal.co.inresearchgate.net In the synthesis of pyrimidines, including 5-cyanopyrimidines, green approaches are increasingly being adopted.

A significant green strategy is the replacement of volatile and toxic organic solvents with water. jmaterenvironsci.com Water is an inexpensive, non-flammable, and environmentally benign solvent that can, in some cases, enhance reaction rates and selectivity. jmaterenvironsci.com The synthesis of pyrimidine derivatives via multicomponent reactions has been successfully performed in aqueous media, sometimes catalyzed by substances like diammonium hydrogen phosphate (B84403) or even without a catalyst. jmaterenvironsci.comjocpr.com The use of alternative energy sources like microwave irradiation and ultrasound are also central to green chemistry. tandfonline.com These methods often lead to shorter reaction times and can be conducted in greener solvents like water or ethanol, or even under solvent-free conditions, further enhancing the environmental profile of the synthesis. researchgate.nettandfonline.com

Flow Chemistry Techniques for this compound Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis. These include enhanced safety when dealing with hazardous intermediates, superior heat and mass transfer, improved reproducibility, and greater potential for automation and scalability. rsc.orgthieme-connect.com

While the direct synthesis of the parent this compound via flow chemistry is not extensively documented, the principles and applications of this technology have been demonstrated for a wide range of related heterocyclic compounds, including various pyrimidine derivatives. thieme-connect.comresearchgate.net For instance, continuous flow processes have been developed for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines, where the technique offered improved regioselectivity and significantly shorter reaction times compared to batch methods. acs.org Another example is the in-flow synthesis of β-keto esters, which are immediate precursors for substituted pyrimidines. thieme-connect.com This approach allows for the safe generation and immediate use of potentially unstable reagents. rsc.org Given these successes, flow chemistry represents a promising and powerful tool for the future large-scale and efficient production of this compound and its derivatives.

Synthesis of Key this compound Intermediates and Precursors

The synthesis of complex molecules often relies on the availability of versatile and highly reactive intermediates. For many substituted 5-cyanopyrimidines, 2,4,6-trichloro-5-cyanopyrimidine (B1295669) is a critical starting material.

Preparation of 2,4,6-Trichloro-5-cyanopyrimidine

2,4,6-Trichloro-5-cyanopyrimidine is a highly reactive intermediate where the chlorine atoms can be selectively displaced by various nucleophiles to build more complex structures. A common and established method for its synthesis involves the chlorination of barbituric acid. This process is typically carried out in two steps: first, barbituric acid is reacted with phosphorus oxychloride (POCl₃), and subsequently with phosphorus pentachloride (PCl₅) at a controlled temperature. rasayanjournal.co.in

An alternative route involves the direct cyanation of 2,4,6-trichloropyrimidine (B138864). This can be achieved by reacting 2,4,6-trichloropyrimidine with a cyanide source, such as trimethylsilyl (B98337) cyanide, to introduce the cyano group at the 5-position. This method provides a more direct path if the trichlorinated pyrimidine precursor is readily available.

Preparation of 2,4-Dichloro-5-cyanopyrimidine (B1355425)

A common method for synthesizing 2,4-dichloro-5-cyanopyrimidine involves the reaction of 5-cyanouracil (B1208135) with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline. googleapis.com This chlorination reaction transforms the hydroxyl groups of the uracil (B121893) ring into chlorides. Another approach starts from uracil, which is first converted to 2,4-dihydroxy-5-pyrimidinecarboxaldehyde. This intermediate is then treated with phosphorus oxychloride to yield 2,4-dichloro-5-pyrimidinecarboxaldehyde, which can be further processed to introduce the cyano group. guidechem.com One reported synthesis of 2,4-dichloro-5-pyrimidinecarboxaldehyde from 2,4-dihydroxy-5-pyrimidinecarboxaldehyde using phosphorus oxychloride resulted in a yield of 8.3 grams of the pure white product after purification. guidechem.com

The synthesis can also be achieved through the chlorination of 2,4-dichloropyrimidine (B19661) with a cyanating agent like cyanogen (B1215507) bromide. Industrial-scale production often utilizes large-scale chlorination processes with advanced reactors to ensure high yields and purity. The use of chlorinating agents such as POCl₃ or PCl₅ is typical, requiring anhydrous conditions and reflux.

Preparation of 2-Methyl-4-amino-5-cyanopyrimidine

A significant intermediate for Vitamin B1 synthesis, 2-methyl-4-amino-5-cyanopyrimidine, can be prepared through several routes. google.com One method involves the reaction of cyanoacetamide with formamide (B127407) derivatives in the presence of acyl halides and catalysts to produce an intermediate, which is then condensed with acetamidine hydrochloride to yield the final product. google.com Optimal conditions for the second step include using sodium methoxide as the base in methanol, with a reaction temperature of 25°C for 12 hours, achieving a 65% yield. google.com

Another approach utilizes malononitrile as the starting material. It is reacted with an ionic salt compound and then condensed with acetamidine hydrochloride. google.com This three-step, one-pot synthesis is noted for its simplicity, efficiency, and environmental friendliness, with a total yield of around 70%. google.com A different synthesis involves a Mannich aminomethylation reaction of acetamidine hydrochloride, malononitrile, and formaldehyde, followed by oxidation with tert-butyl hydroperoxide, resulting in a high yield of 92.6%. chemicalbook.com

Preparation of Bis(4-amino-5-cyanopyrimidines)

The synthesis of bis(4-amino-5-cyanopyrimidines) has been reported through the reaction of a 2-alkylthiouronium and a 2-(arylidene)malononitrile derivative in the presence of potassium carbonate (K₂CO₃). ekb.eg The reaction mixture is refluxed in isopropanol (B130326) to yield the desired bis-pyrimidine structure. ekb.egresearchgate.net These compounds are of interest for their potential biological activities. researchgate.net

Synthesis of Fused Cyanopyrimidine Derivatives

Fused cyanopyrimidine derivatives represent a broad class of compounds with significant chemical and biological interest. tandfonline.com One approach involves the reaction of 2-mercapto-4-arylidene-5-cyanopyrimidin-6(1H)one with bifunctional halogen and nitrogen compounds to create new heterotricyclic systems. tandfonline.comtandfonline.com The starting material itself is synthesized by stirring ethyl cyanoacetate and thiourea with an appropriate aldehyde in the presence of sodium ethylate. tandfonline.com

Another strategy for creating fused systems is through the cyclocondensation of ethyl cyanoacetate, thiourea, and a substituted aromatic aldehyde in ethanol with potassium carbonate as a catalyst. ekb.eg The use of microwave irradiation in this type of reaction has been shown to increase the yield from 55% to 85% and significantly shorten the reaction time. ekb.eg Furthermore, new oxopyrimidine and cyanopyridine derivatives containing a pyrimidine benzothiazole (B30560) moiety have been synthesized through a multi-step process that includes condensation and ring closure reactions. uobaghdad.edu.iq

Challenges and Opportunities in this compound Synthesis

A primary challenge in the synthesis of this compound derivatives is the optimization of reaction yields. For instance, older methods for synthesizing 2-methyl-4-amino-5-cyanopyrimidine had low yields, such as the 60% yield reported for the condensation of ethoxymethylenemalonate with acetamidine. google.com More recent developments have focused on improving these yields. The use of microreactors has been shown to increase the yield of 2-methyl-4-amino-5-cyanopyrimidine from around 60% to 90% or more by suppressing side reactions. googleapis.com Similarly, the application of microwave irradiation in the synthesis of fused cyanopyrimidine derivatives has demonstrated a significant increase in yield from 55% to 85% compared to conventional heating methods. ekb.eg The development of a high-yielding, efficient method for converting cyanoacetamide to aldehydes, key precursors, is also an area of active research to address the shortcomings of previous methodologies. ijrpr.com

Shortening the synthetic route is another key objective to improve efficiency and reduce costs. Early syntheses of 2-methyl-4-amino-5-cyanopyrimidine were criticized for their long process routes. google.com Efforts to shorten these routes have been a driving force in the development of new synthetic methods. For example, a process was developed to synthesize 2-methyl-4-amino-5-cyanopyrimidine from malononitrile in a three-step, one-pot reaction, which simplifies the procedure. google.com Similarly, a two-step synthesis of 6-(methylamino)-2-pyridineethanol, a related heterocyclic compound, was developed that is significantly shorter and higher-yielding than the previously reported five and seven-step syntheses. acs.org These examples highlight the ongoing efforts to create more direct and efficient synthetic pathways for these important compounds.

Industrial Scalability

The transition of a synthetic route from laboratory benchtop to industrial-scale production introduces a distinct set of challenges and considerations. For this compound and its derivatives, which are crucial intermediates in the pharmaceutical and agrochemical industries, scalability is a primary focus of process development. marketresearchintellect.comchemimpex.com Industrial synthesis prioritizes cost-effectiveness, operational safety, process efficiency, high throughput, and environmental sustainability. marketresearchintellect.com Consequently, methodologies are selected and optimized based on the availability and cost of raw materials, the avoidance of expensive or hazardous reagents, the simplicity of operations, and the ease of product purification. google.compatsnap.com

Modern approaches to enhance scalability in chemical manufacturing are increasingly being applied to pyrimidine synthesis. These include the adoption of continuous flow reactors, which offer superior heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency compared to traditional batch processes. Furthermore, advancements in catalysis, including the use of biocatalysts and the development of more efficient chemical catalysts, are pivotal in creating greener and more economical production routes. marketresearchintellect.comacs.org

Several scalable processes for key this compound derivatives have been developed, driven by their application in manufacturing high-value end products, such as vitamins and pharmaceuticals. researchgate.netgoogle.com

Scalable Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

A significant intermediate for Vitamin B1, 4-amino-2-methylpyrimidine-5-carbonitrile, has been the subject of extensive process optimization to develop scalable syntheses. researchgate.netgoogle.com Two notable approaches have been designed for industrial use, starting from inexpensive and readily available materials. researchgate.net

Table 1: Comparison of Scalable Synthetic Approaches to 4-Amino-2-methylpyrimidine-5-carbonitrile

| Starting Material | Key Reagents | Overall Yield | Reference |

|---|---|---|---|

| 2-Cyanoacetamide | Vilsmeier reagent, Acetamidine | 65% | researchgate.net |

| Malononitrile | DMF, Dimethyl sulfate, Acetamidine hydrochloride | 70% | researchgate.net |

| Cyanoacetamide | Formamide derivatives, Acyl halides (e.g., POCl₃), Acetamidine hydrochloride | Not explicitly stated, but designed for industrial production | google.com |

Industrial Production of Halogenated 5-Cyanopyrimidines

Halogenated derivatives such as 2,4-dichloro-5-cyanopyrimidine are vital precursors in the synthesis of complex molecules, including the drug palbociclib (B1678290). patsnap.comgoogle.com Industrial production of this compound typically employs large-scale chlorination processes. To ensure high yield and purity while maintaining compound stability and minimizing byproducts, these processes are often optimized using advanced reactors and continuous flow systems. The starting material for palbociclib synthesis is 2,4-dichloro-5-cyanopyrimidine, which undergoes a reaction with a methyl Grignard reagent followed by hydrolysis. google.com The focus on developing a low-cost preparation method highlights the economic drivers of industrial scalability, aiming to avoid expensive reagents like palladium catalysts. google.com

Alternative Scalable Methodologies

The development of efficient and high-throughput synthetic methods is crucial for building libraries of compounds for drug discovery and for large-scale manufacturing. Microwave-assisted organic synthesis (MAOS) has emerged as an effective tool for rapidly producing 2-amino-5-cyano-4,6-disubstituted pyrimidines. scirp.org Compared to conventional heating methods that can require 18-36 hours of reflux, microwave irradiation can reduce reaction times to as little as 25-50 minutes while significantly improving yields to a range of 76-90%. scirp.org This technology offers advantages in terms of reduced cost, simplicity, and lower environmental impact, making it adaptable for industrial applications. scirp.org

Another patented approach for producing this compound itself starts from 5-bromopyrimidine. google.com This method is reported to have a high reaction conversion rate, convenient post-treatment and purification, and uses simple, readily available raw materials at a low cost, making it suitable for amplified production. google.com The process was designed to overcome the drawbacks of previous methods that had low conversion efficiency or required costly palladium catalysts. google.com

Table 2: Research Findings on Scalable Synthesis of this compound Derivatives

| Derivative | Starting Material(s) | Key Conditions/Reagents | Yield | Key Advantages for Scalability | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-cyanopyrimidine | Pyrimidine derivatives | Large-scale chlorination, continuous flow systems | High | High yield and purity, stable process | |

| 2-Chloro-4,6-diamino-5-cyanopyrimidine | Sodium dicyanamide, Malononitrile | Cyclization of an intermediate salt | Good | Utilizes readily available starting materials | scientific.net |

| 2-Amino-5-cyano-4,6-disubstituted pyrimidines | α-Cyanoketene S,N-acetals, Guanidine | Microwave irradiation (80W, 25-50 min) | 76-90% | Drastically reduced reaction time, high yield, low cost | scirp.org |

| This compound | 5-Bromopyrimidine | Cyanation (details in patent) | High conversion rate | Avoids expensive catalysts, simple operation, low cost | google.com |

| 4-Aminopyrimidine-5-carbonitrile (B127032) derivatives | 2-(Ethoxyalkylene)malononitriles, Amidine hydrochlorides | EtONa catalyst, EtOH solvent, Room temperature | Good | Simple, quick, mild conditions | bohrium.com |

Biological Activities and Pharmacological Applications of 5 Cyanopyrimidine Derivatives

Anticancer Activities

Derivatives of 5-cyanopyrimidine have demonstrated considerable potential as anticancer agents, exhibiting activity against a wide range of human tumor cell lines through various mechanisms of action. ontosight.airesearchgate.net

Mechanisms of Action (e.g., DNA synthesis inhibition, enzyme inhibition)

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression. researchgate.net A prominent mechanism is the inhibition of protein kinases, which are crucial for controlling cell growth, differentiation, and metabolism. researchgate.net

Several this compound derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its mutants, such as EGFRT790M. researchgate.netrsc.org By mimicking ATP, these compounds block the receptor's tyrosine kinase activity, thereby disrupting downstream signaling pathways that promote tumor cell proliferation. researchgate.netrsc.org Some derivatives also exhibit inhibitory activity against other key kinases like HER2 and VEGFR-2. jrasb.com

Another significant mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer. researchgate.netresearchgate.net Certain this compound hybrids have shown high selectivity for COX-2 over COX-1, which is a desirable trait for minimizing side effects. nih.govnih.govsemanticscholar.org

Furthermore, some derivatives are being explored as inhibitors of histone lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in various cancers. windows.net The resemblance of the pyrimidine (B1678525) structure to nucleotides also suggests a potential for interfering with DNA and RNA synthesis, a classic anticancer strategy. researchgate.netmdpi.com One derivative, 2,4-dichloro-5-cyanopyrimidine (B1355425), is noted to inhibit DNA synthesis, contributing to its antiproliferative activity.

Targeting Specific Cell Lines (e.g., MCF-7, SKOV-3, HCT-116, HeLa)

The cytotoxic effects of this compound derivatives have been evaluated against a broad panel of human cancer cell lines. Research has consistently shown their efficacy in various types of cancer.

Notably, these compounds have been tested against:

Breast cancer cell lines: MCF-7, T-47D, MDA-MB-231 jrasb.comresearchgate.netmdpi.comcore.ac.uk

Ovarian cancer cell lines: SKOV-3 mdpi.comnih.gov

Colorectal cancer cell lines: HCT-116, Colo 205, SW480 rsc.orgresearchgate.netnih.gov

Cervical cancer cell lines: HeLa nih.govrsc.org

Hepatocellular carcinoma cell lines: HepG2 rsc.orgnih.govnih.gov

Lung cancer cell lines: A549, HOP-92 researchgate.netnih.govsemanticscholar.org

Leukemia cell lines: MOLT-4 semanticscholar.org

Renal cancer cell lines: A498, 786-0, CAKI-1 nih.govnih.govnih.gov

The following table summarizes the activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Target Cell Line(s) | Observed Activity (IC₅₀/GI₅₀) | Reference(s) |

| Compound 11b | HCT-116, HepG-2, MCF-7 | Potent anti-proliferative activity | researchgate.netrsc.org |

| Compounds 4e and 4f | Colo 205 | IC₅₀ = 1.66 µM and 1.83 µM | researchgate.netrsc.org |

| Compounds 3b, 5b, and 5d | MCF-7, A549, A498, HepG2 | Activity comparable or better than doxorubicin | researchgate.netnih.govnih.gov |

| Compound 17 | HCT-116, MCF-7, A549, HepG-2 | 4.5 to 8.4 times greater activity than erlotinib | jrasb.com |

| Compound 5 | HeLa, MCF-7, HCT116, HepG2 | IC₅₀ values: 9.71 µM (HeLa), 16.43 µM (MCF-7), 2.34 µM (HCT116) | rsc.org |

| Compound 35 | Ovarian Cancer | GI₅₀ = 0.33 µM | semanticscholar.org |

| Compound 7a | HOP-92 (Lung), T-47D (Breast) | Growth inhibition of 88.44% and 84.19% | dntb.gov.ua |

Modulation of Apoptosis and Cell Cycle Arrest

A key feature of the anticancer activity of this compound derivatives is their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. researchgate.net

Studies have shown that these compounds can arrest the cell cycle at various phases, including G1, S, and G2/M, preventing cancer cells from proliferating. nih.govmdpi.com For example, compound 5d was found to cause cell cycle arrest at the sub-G1 and G2/M phases in MCF-7 breast cancer cells. researchgate.netnih.govnih.gov Similarly, other derivatives have been shown to block the cell cycle in the G1 phase in Colo-205 cells researchgate.net and at the G2/M phase in HCT-116, HepG-2, and MCF-7 cells. rsc.orgnih.gov

This cell cycle arrest is often a prelude to apoptosis. Flow cytometry analyses have confirmed that treatment with this compound derivatives leads to a significant increase in the population of apoptotic cells. researchgate.netnih.gov For instance, compound 5d increased the proportion of early and late apoptotic rates in MCF-7 cells by nearly 13- and 60-fold, respectively. researchgate.netnih.gov This induction of apoptosis is frequently mediated by the activation of caspases, which are key executioner proteins in the apoptotic pathway. Several studies have reported a significant upregulation of caspase-3 or caspase-3/7 levels in cells treated with these compounds. rsc.orgjrasb.comresearchgate.netnih.gov

Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)

The induction of apoptosis by this compound derivatives is closely linked to their ability to inhibit anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. researchgate.netnih.govscilit.com Proteins like Bcl-2 and Mcl-1 are crucial for cancer cell survival as they prevent the initiation of the apoptotic cascade. researchgate.netscilit.comresearchgate.net Overexpression of these proteins is a common mechanism by which tumors develop resistance to chemotherapy. dntb.gov.ua

Recent research has focused on designing this compound derivatives that can selectively target and inhibit these anti-apoptotic proteins. researchgate.netnih.govscilit.comresearchgate.net By suppressing the function of Bcl-2 and Mcl-1, these compounds lower the threshold for apoptosis, allowing cancer cells to undergo programmed cell death. researchgate.netnih.gov This mechanism is considered a viable therapeutic strategy, and some derivatives have shown the ability to downregulate the expression of Bcl-2 and Mcl-1, thereby promoting the expression of pro-apoptotic proteins like Bax and Bak. core.ac.uknih.gov

Dual Inhibitory Activities

To enhance therapeutic efficacy and potentially overcome drug resistance, researchers have developed this compound derivatives with dual inhibitory functions. nih.gov These molecules are designed to hit two distinct, yet relevant, anticancer targets simultaneously.

A notable example is the development of dual EGFR and COX-2 inhibitors. researchgate.netrsc.org This approach combines the antiproliferative effects of EGFR blockade with the anti-inflammatory and anti-angiogenic benefits of COX-2 inhibition. Another promising strategy involves the creation of dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. researchgate.netnih.govscilit.com By targeting both proteins, these compounds aim to induce apoptosis more effectively, particularly in cancers that rely on both for survival. researchgate.netnih.govresearchgate.net Such multi-targeted approaches hold significant promise for developing more robust and effective cancer therapies. dntb.gov.ua

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated a wide range of antimicrobial activities. ekb.egontosight.ai They have been shown to be effective against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netmdpi.compreprints.org

The mechanism of antimicrobial action for some derivatives, such as 2,4-dichloro-5-cyanopyrimidine, involves the inhibition of DNA synthesis in Gram-positive bacteria. Other derivatives, particularly those hybridized with a benzenesulfonamide (B165840) scaffold, have shown broad-spectrum antimicrobial efficacy. mdpi.compreprints.org

Research has highlighted the activity of these compounds against a variety of microbial strains, including:

Gram-positive bacteria: Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis mdpi.compreprints.org

Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa mdpi.compreprints.org

Fungal strains: Candida albicans mdpi.compreprints.org

The following table presents data on the antimicrobial activity of selected this compound derivatives.

| Compound Series | Target Microbe(s) | Key Findings | Reference(s) |

| Thiopyrimidine–Benzenesulfonamide Hybrids | K. pneumoniae, P. aeruginosa, S. aureus, C. albicans | Promising broad-spectrum efficacy, especially against resistant strains. | mdpi.compreprints.org |

| Halophenyl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl-thio-N-substituted sulfonyl phenyl acetamides (e.g., 6M, 19M, 20M, 25M) | Gram-positive, Gram-negative, and fungal isolates | Potent, wide-spectrum activity with zones of inhibition from 15 to 30 mm. | mdpi.compreprints.org |

| N1-Substituted 5-Cyano-pyrimidines | Various bacteria and fungi | All tested compounds showed significant antibacterial and antifungal activities. | researchgate.net |

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus.

In one study, a series of bis(4-amino-5-cyano-pyrimidines) was synthesized and evaluated for their antibacterial properties. Notably, compound 7l from this series exhibited strong antibacterial activity against Staphylococcus epidermidis and good activity against Staphylococcus aureus. nih.govresearchgate.net

Another area of research has focused on 4-chloropyrimidine (B154816) derivatives with a cyano group at the C5 position. These compounds have shown potent activity against several pathogenic bacteria, including virulent and non-virulent strains of Mycobacterium tuberculosis, as well as the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. researchgate.net The structural features of these derivatives, such as the presence of aryl or alkylthio groups at positions C2 and C6, were found to influence their antibacterial potency. researchgate.net

Furthermore, a series of 2,4,6-trisubstituted 5-cyanopyrimidines were synthesized and screened for their antibacterial activity. Among the synthesized compounds, 3a, 3e, 3f, and 3k were found to be effective against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. tandfonline.com

Research into cyanopyridine derivatives has also yielded compounds with significant antibacterial action. A study on substituted 4-(4-(4,6-diethoxy-1,3,5-triazin-2-yl-amino)phenyl)-2-amino-6-(phenyl)pyridine-3-carbonitrile derivatives revealed that compounds with methoxy (B1213986) and chloro group substitutions displayed enhanced activity against E. coli, Salmonella typhi, and Staphylococcus aureus. sciensage.infosciensage.info

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| 7l | Staphylococcus epidermidis | Strong | nih.govresearchgate.net |

| 7l | Staphylococcus aureus | Good | nih.govresearchgate.net |

| 4-chloropyrimidine derivatives | Pseudomonas aeruginosa, Escherichia coli | Potent | researchgate.net |

| 3a, 3e, 3f, 3k | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | Effective | tandfonline.com |

| Methoxy and chloro substituted cyanopyridines | E. coli, Salmonella typhi, Staphylococcus aureus | Better than other compounds in the series | sciensage.infosciensage.info |

Antifungal Properties

The this compound core has also been incorporated into molecules with significant antifungal activity. For instance, certain pyrimidinone derivatives have demonstrated notable efficacy against plant pathogenic fungi. The introduction of a chloro group in one such derivative resulted in significant activity against Phytophthora infestans and Colletotrichum falcatum. researchgate.net

In a different study, newly synthesized cyanopyridine derivatives were evaluated for their antifungal activity against Aspergillus niger, Aspergillus flavus, and Penicillium chrysogenum. sciensage.infosciensage.info The results indicated that compounds featuring methoxy and chloro group substitutions exhibited superior antifungal properties compared to other derivatives in the series. sciensage.info

Furthermore, a series of 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide (B32628) derivatives were synthesized and tested for their antimicrobial efficacy against several human pathogenic fungi. mdpi.com This highlights the versatility of the this compound scaffold in developing novel antifungal agents.

In silico studies have also supported the potential of pyrimidine derivatives as antifungal agents. The Prediction of Activity Spectra for Substances (PASS) analysis of certain uridine (B1682114) derivatives, which can be considered related to pyrimidines, indicated potential antifungal activity. bibliomed.org Molecular docking studies with the fungal target sterol 14α-demethylase further corroborated these findings, with one derivative showing a more negative docking score than the standard antifungal drugs VNI and ampicillin. bibliomed.org

Antitubercular Properties

The fight against tuberculosis has benefited from the exploration of this compound derivatives. Several small molecules containing the pyrimidine motif have entered clinical trials for tuberculosis, underscoring the potential of this chemical class. nih.gov

Specifically, 4-chloro-5-cyanopyrimidine derivatives have demonstrated potent activity against virulent and non-virulent strains of Mycobacterium tuberculosis. researchgate.net Structure-activity relationship (SAR) studies on these compounds revealed that the introduction of an aryl substituent at position C6, particularly a thiophen-2-yl, a furan-2-yl, or a 3-fluorophenyl group, was beneficial for antitubercular activity. researchgate.net

Research has also focused on modifying known antitubercular agents with pyrimidine moieties. For example, derivatives of the thymidylate kinase of M. tuberculosis (TMPKmt) inhibitor 15a were synthesized, preserving the 4-(thymin-1-yl)piperidine moiety responsible for its inhibitory activity while attaching fragments known for their whole-cell antitubercular activity. ucl.ac.uk

Another approach has involved the development of noncovalent inhibitors of DprE1, an essential enzyme in mycobacterial cell wall synthesis. Benzothiazolylpyrimidine-5-carboxamides have emerged as a promising class of DprE1 inhibitors. ucl.ac.uk

Table 2: Antitubercular Activity of Selected this compound Derivatives

| Compound Class/Derivative | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| 4-chloro-5-cyanopyrimidines | Mycobacterium tuberculosis | Potent activity against virulent and non-virulent strains. Aryl substituents at C6 enhance activity. | researchgate.net |

| Modified TMPKmt inhibitors | TMPKmt inhibition | Structural modifications aimed at improving whole-cell activity. | ucl.ac.uk |

| Benzothiazolylpyrimidine-5-carboxamides | DprE1 noncovalent inhibition | Promising class of inhibitors for an essential mycobacterial enzyme. | ucl.ac.uk |

Antiviral Properties

The versatility of the this compound scaffold extends to the development of antiviral agents, with research demonstrating activity against both HIV-1 and SARS-CoV-2.

HIV-1:

A series of 5-cyano substituted diarylpyridines were designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov One compound, I-5b , showed exceptional potency against both wild-type and mutant HIV-1 strains, with EC50 values ranging from 5.62 to 171 nM. nih.gov Notably, against the K103N mutant strain, I-5b exhibited an outstanding EC50 of 9.37 nM, which was significantly superior to nevirapine (B1678648) and efavirenz. nih.gov The target of these compounds was confirmed to be the HIV-1 reverse transcriptase, with moderate enzymatic inhibitory activity. nih.gov

Furthermore, novel acylhydrazone derivatives incorporating a 3-cyanopyridine (B1664610) scaffold have been designed to target the HIV-1 capsid protein (CA). researchgate.net Two compounds from this series, 14f and 14i , displayed promising anti-HIV-1 potency with EC50 values of 0.21 and 0.17 µM, respectively. researchgate.net

SARS-CoV-2:

In the context of the COVID-19 pandemic, research has identified pyrimidine biosynthesis inhibitors as having antiviral activity against SARS-CoV-2. nih.gov These inhibitors were found to be active against various SARS-CoV-2 variants, including Alpha, Beta, Gamma, and Delta. nih.gov

While not all pyrimidine derivatives show activity, a study on epoxybenzooxocinopyridine derivatives found that one compound with a 3,4-dihydroquinoxalin-2-one side group demonstrated antiviral activity against SARS-CoV-2. nih.gov

Additionally, in silico studies have suggested that organoselenium derivatives of zidovudine (B1683550) (AZT), a pyrimidine nucleoside analog, could be potential non-competitive inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.com

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative | Viral Target | Key Findings | Reference |

|---|---|---|---|

| I-5b (5-cyano substituted diarylpyridine) | HIV-1 Reverse Transcriptase | Potent inhibitor of wild-type and mutant HIV-1 strains (EC50 = 5.62-171 nM). | nih.gov |

| 14f and 14i (acylhydrazone derivatives) | HIV-1 Capsid Protein | Promising anti-HIV-1 potency (EC50 = 0.21 and 0.17 µM). | researchgate.net |

| Pyrimidine biosynthesis inhibitors | SARS-CoV-2 | Antiviral activity against multiple variants. | nih.gov |

| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | Antiviral activity demonstrated. | nih.gov |

Anti-inflammatory Activities

Derivatives of this compound have emerged as a significant class of anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as COX-2 and p38α MAP kinase.

One study reported a cyanopyrimidine derivative, compound 56 , which contains a nitro group, exhibiting promising anti-inflammatory activity with an 82% inhibition in a carrageenan-induced rat paw edema assay, comparable to the 85% inhibition by diclofenac (B195802) sodium. ekb.eg Another derivative, 4-amino-6-(4-chlorophenyl)-2-hydroxypyrimidine-5-carbonitrile (57 ), also showed potent anti-inflammatory activity. ekb.eg

Quantitative structure-activity relationship (QSAR) studies on 4-amino-2,6-diarylpyrimidine-5-carbonitriles have provided insights into the structural requirements for their anti-inflammatory effects. scielo.br These studies indicated that modifications to the substituents at positions 2 and 6 of the pyrimidine ring drastically alter their activity. scielo.br For instance, substituting a chlorine atom with a fluorine atom at the R2 position increased the anti-inflammatory activity from 20.7% to 47.3%. scielo.br

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. Several this compound derivatives have been identified as potent and selective COX-2 inhibitors.

Two series of cyanopyrimidine hybrids were synthesized, one bearing benzoazole derivatives and the other with sulphonamide phenyl moieties. nih.govresearchgate.net All synthesized compounds demonstrated potent COX-2 inhibitory activity with IC50 values in the submicromolar range. nih.govresearchgate.net Compounds 3b , 5b , and 5d were the most active, with COX-2 inhibition nearly equal to Celecoxib. nih.govresearchgate.netresearchgate.net

Another study on 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives also identified compounds with significant COX-2 inhibitory potential. ekb.eg Compound 35 from this series not only showed superior anticancer activity but was also found to be more selective towards COX-2 as compared to COX-1. ekb.eg

Table 4: COX-2 Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|

| 3b | Submicromolar | High | nih.govresearchgate.netresearchgate.net |

| 5b | Submicromolar | High | nih.govresearchgate.netresearchgate.net |

| 5d | Submicromolar | High | nih.govresearchgate.netresearchgate.net |

| 35 | - | More selective for COX-2 over COX-1 | ekb.eg |

p38alpha MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a crucial regulator of pro-inflammatory cytokine production, making it an attractive target for anti-inflammatory therapies. researchgate.net A novel class of this compound-based inhibitors of p38α MAP kinase has been developed and extensively studied. capes.gov.brnih.gov

These inhibitors display low nanomolar enzymatic and cellular activity. capes.gov.brnih.gov Structure-activity relationship (SAR) iterations led to the optimization of these analogues. For instance, replacing the N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide resulted in increased metabolic stability. capes.gov.brnih.gov

Two notable compounds, 3a and 3b , demonstrated significant in vivo efficacy in a murine model of inflammation, causing a greater than 50% reduction in TNFα levels when administered orally. capes.gov.brnih.gov The cyanopyrimidine core of these inhibitors was shown to form a direct hydrogen bond with the backbone NH of Met109 in the p38α kinase, as confirmed by X-ray crystallography of compound 3a bound to the enzyme. capes.gov.brnih.gov

Table 5: p38α MAP Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Enzymatic Activity | Cellular Activity | In Vivo Efficacy | Reference |

|---|---|---|---|---|

| 3a | Low nanomolar | Low nanomolar | >50% reduction in TNFα levels | capes.gov.brnih.gov |

| 3b | Low nanomolar | Low nanomolar | >50% reduction in TNFα levels | capes.gov.brnih.gov |

Antiprotozoal Activities

Derivatives of this compound have demonstrated notable potential as antimalarial agents, particularly against strains of Plasmodium falciparum. Research has shown that these compounds can act as inhibitors of crucial parasite enzymes. For instance, 5-substituted-2-cyanopyrimidine derivatives have been identified as potent inhibitors of falcipain-2 and falcipain-3, which are cysteine proteases in P. falciparum responsible for hemoglobin hydrolysis. rsc.orgnih.govnih.gov This inhibition is critical as the parasite relies on the breakdown of host hemoglobin for essential amino acids. rsc.orgnih.gov The inhibitory potency of some of these derivatives has been observed in the picomolar to low nanomolar range. nih.gov

Hybrid molecules incorporating the this compound scaffold have also been investigated. A series of hybrids combining this compound and quinoline (B57606) moieties displayed significant antiplasmodial activity. mdpi.com One such hybrid, with a m-nitrophenyl substituent at the C-4 position of the pyrimidine ring, showed four times the antiplasmodial activity against the chloroquine-resistant (Dd2) strain of P. falciparum compared to chloroquine, with an IC50 value of 56 nM. mdpi.com The length of the spacer between the pyrimidine and quinoline moieties was also found to influence activity, with a four-methylene spacer being more effective than a three-methylene spacer. mdpi.com

Furthermore, studies on pyrimidine-based compounds have highlighted their role as attractive scaffolds for developing new antimalarial drugs. rsc.org Some this compound derivatives have shown activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org For example, compounds SZ14 and SZ9 exhibited potent effects, with SZ14 showing an IC50 value of 2.84 μM. rsc.org The cyanopyridine skeleton, a related structure, has also been recognized for its antimalarial applications. researchgate.net

Table 1: Antimalarial Activity of Selected this compound Derivatives against P. falciparum

| Compound | Strain | IC50 (µM) | Target | Reference |

|---|---|---|---|---|

| Hybrid with m-nitrophenyl substituent | Dd2 (CQ-resistant) | 0.056 | Not specified | mdpi.com |

| SZ14 | 3D7 (CQ-sensitive) | 2.84 | Falcipain-2, Falcipain-3 | rsc.org |

| SZ9 | 3D7 (CQ-sensitive) | 3.22 | Falcipain-2, Falcipain-3 | rsc.org |

| SZ14 | W2 (CQ-resistant) | Not specified | Falcipain-2, Falcipain-3 | rsc.org |

This table is interactive and allows for sorting and filtering of data.

The this compound scaffold is also a core component of compounds investigated for their anthelmintic properties. ekb.eg Research has explored the efficacy of these derivatives against parasitic worms. For example, the compound 4-(4-chlorophenyl)-6-(4-(dimethylamino) phenyl)-2-oxo-1-phenyl-1,2-dihydropyrimidine-5-carbonitrile demonstrated a more potent paralyzing effect on the earthworm Pheretima posthuma than the standard drug albendazole, with a paralyzing time of 42 minutes at a concentration of 0.1% (m/v). ekb.egderpharmachemica.com This highlights the potential of this compound derivatives in the development of new treatments for helminth infections. derpharmachemica.com

Neurological and Psychiatric Applications

Several derivatives of pyrimidine-5-carbonitrile have been synthesized and evaluated for their anticonvulsant activity. ekb.egtandfonline.comnih.gov These compounds have shown promise in preclinical models of epilepsy.

In one study, a series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives were synthesized and tested. nih.gov Compounds with specific substitutions, such as a 4-bromo-benzylidene, 4-hydroxy-benzylidene, or 3-fluoro-benzylidene group, were highly active in the maximal electroshock (MES) test at a dose of 30 mg/kg, indicating their ability to prevent seizure spread. nih.gov

Another study focused on dihydro-pyrimidine-5-carbonitrile derivatives and identified compounds 4 (with a p-substituted bromo group) and 9 (with a m-substituted nitro group) as the most active. tandfonline.com These compounds were effective in both the MES and subcutaneous pentylenetetrazole (scPTZ) screens at a dose of 30 mg/kg at 0.5 hours. tandfonline.com Notably, compound 4 did not show any motor impairment in the rotarod test, even at a high dose of 300 mg/kg. tandfonline.com

The anticonvulsant activity of these compounds suggests their potential as leads for the development of new antiepileptic drugs. ekb.egtandfonline.comscialert.net

This compound derivatives have emerged as a significant class of cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.

A series of bis(4-amino-5-cyano-pyrimidines) were synthesized and found to be effective dual inhibitors of AChE and BChE. researchgate.netnih.gov Within this series, compound 7c was the most potent AChE inhibitor with an IC50 value of 5.72 ± 1.53 μM, while compound 7h was the most effective BChE inhibitor with an IC50 of 12.19 ± 0.57 μM. researchgate.netnih.gov Molecular modeling studies suggested that compounds 7c , 7f , and 7b had a higher inhibitory activity against both AChE and BChE than the standard drug galantamine. researchgate.netnih.gov The presence of hydrophobic rings, such as Br-phenyl, dimethyl, and methoxyphenyl, contributed to their significant in vitro and in silico anticholinesterase activity. researchgate.netnih.gov

Another study on novel cyanopyridine derivatives containing a phenylurea unit also demonstrated inhibitory effects on AChE and BChE, with Ki values ranging from 40.73 ± 6.54 to 87.05 ± 16.98 µM for AChE and 29.17 ± 4.88 to 124.03 ± 22.43 µM for BChE. bohrium.com These findings underscore the potential of this compound-based compounds as multifunctional agents for the treatment of Alzheimer's disease. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 7c | AChE | 5.72 ± 1.53 | researchgate.netnih.gov |

| 7h | BChE | 12.19 ± 0.57 | researchgate.netnih.gov |

| 7b | AChE | 9.09 ± 1.66 | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Immunosuppressive Activities

Derivatives of this compound have been investigated for their immunosuppressive properties. A study involving a library of 2,4,6-trisubstituted 5-cyano-pyrimidine analogues demonstrated their potential to modulate immune responses. nih.gov The immunosuppressive activity was evaluated using the Mixed Lymphocyte Reaction (MLR) assay, which is an in vitro model for organ transplant rejection. nih.gov

Through systematic variation of the substituents at the 2, 4, and 6 positions of the pyrimidine ring, researchers identified 2-benzylthio-5-cyano-6-(4-methoxyphenyl)-4-morpholinopyrimidine as a potent immunosuppressive agent, with an IC50 value of 1.6 μM in the MLR assay. nih.gov Furthermore, 2,4-diamino-5-cyanopyrimidine derivatives have been identified as inhibitors of protein kinase C theta (PKCθ), a critical enzyme in T-cell signaling. sci-hub.seresearchgate.net This inhibition presents a therapeutic potential for T-cell-mediated diseases like transplant rejection. sci-hub.seresearchgate.net One such derivative, compound 34 , showed potent in vitro activity and efficacy in an in vivo transplant model. sci-hub.se These findings highlight the potential of this compound derivatives as a basis for the development of new immunosuppressive drugs.

Modulation of Mixed Lymphocyte Reaction (MLR)

The Mixed Lymphocyte Reaction (MLR) assay is a crucial in vitro method that mimics the in vivo cellular immune response, particularly the rejection process following organ transplantation. innovareacademics.innih.gov Consequently, compounds that can modulate the MLR are considered potential immunosuppressive agents. A series of novel 2,4,6-trisubstituted this compound analogues have been synthesized and assessed for their immunosuppressive capabilities using this assay. innovareacademics.innih.govkuleuven.be Through systematic modifications of the substituents on the pyrimidine core, researchers identified compounds with significant inhibitory effects on lymphocyte proliferation. nih.govkuleuven.be

One of the most potent compounds to emerge from these studies was 2-benzylthio-5-cyano-6-(4-methoxyphenyl)-4-morpholinopyrimidine. innovareacademics.innih.gov This derivative demonstrated noteworthy activity in the MLR assay, indicating its potential as a lead compound for the development of new immunosuppressive drugs. innovareacademics.in

Table 1: Immunosuppressive Activity of a this compound Derivative in MLR Assay

| Compound Name | Assay | IC₅₀ Value (μM) | Source(s) |

| 2-benzylthio-5-cyano-6-(4-methoxyphenyl)-4-morpholinopyrimidine | MLR | 1.6 | innovareacademics.in, nih.gov |

Structure-Activity Relationships for Immunosuppression

The immunosuppressive activity of this compound derivatives is highly dependent on the nature of the substituents at the C2, C4, and C6 positions of the pyrimidine ring. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for optimal activity.

Systematic variation of these positions on the this compound scaffold was key to discovering potent immunosuppressive agents. nih.govkuleuven.be The exploration led to the identification of 2-benzylthio-5-cyano-6-(4-methoxyphenyl)-4-morpholinopyrimidine as a highly active compound. nih.gov This highlights the importance of specific functional groups: a benzylthio group at C2, a morpholino group at C4, and a 4-methoxyphenyl (B3050149) group at C6, in conjunction with the C5-cyano group, for potent activity in the MLR assay. nih.govkuleuven.be

Further research into aminopyrimidine derivatives has shown their potential as inhibitors of lymphocyte-specific kinase (Lck), a critical enzyme in T-cell activation. researchgate.net The design of these inhibitors was aided by X-ray structure-based analysis, leading to compounds with improved cellular potency. researchgate.net Additionally, 2,4-diamino-5-cyanopyrimidine derivatives have been identified as inhibitors of Protein Kinase C theta (PKCθ), another key enzyme in T-cell signaling, making it a target for preventing transplant rejection. sci-hub.se The development of a specific derivative, compound 34, showed potent in vitro activity and efficacy in an in vivo transplant model, underscoring the therapeutic potential of this class of compounds. sci-hub.se

Other Biological Activities

Beyond immunosuppression, derivatives of this compound have been investigated for a range of other pharmacological effects.

Table 2: Antihypertensive and Related Activities of Selected Pyrimidine Derivatives

| Compound | Biological Effect | Source(s) |

| SR-5 | Reduced blood pressure in deoxycorticosterone acetate-salt rats; relaxed phenylephrine (B352888) and K+-induced aortic contractions; inhibited PE peak contractions in Ca++ free medium; mild-to-moderate inhibition of atrial force and rate; increased urinary output; inhibited human platelet aggregation. | nih.gov |

| SR-8 | Reduced blood pressure in deoxycorticosterone acetate-salt rats; relaxed phenylephrine and K+-induced aortic contractions; inhibited PE peak contractions in Ca++ free medium; mild-to-moderate inhibition of atrial force and rate; increased urinary output; inhibited human platelet aggregation. | nih.gov |

| SR-9 | Reduced blood pressure in deoxycorticosterone acetate-salt rats; relaxed phenylephrine and K+-induced aortic contractions; inhibited PE peak contractions in Ca++ free medium; mild-to-moderate inhibition of atrial force and rate; increased urinary output; inhibited human platelet aggregation. | nih.gov |

| SR-10 | Reduced blood pressure in deoxycorticosterone acetate-salt rats; relaxed phenylephrine and K+-induced aortic contractions; inhibited PE peak contractions in Ca++ free medium; mild-to-moderate inhibition of atrial force and rate; increased urinary output; inhibited human platelet aggregation. | nih.gov |

| 4c, 7a, 7c, 8c, 9b, 9c | Showed in vivo antihypertensive properties comparable to Nifedipine. | mdpi.com |

Derivatives of pyrimidine are being explored as potential treatments for diabetes mellitus, a metabolic disorder characterized by high blood glucose levels. iomcworld.comremedypublications.com One therapeutic strategy involves the inhibition of enzymes like α-amylase, which plays a role in carbohydrate digestion. remedypublications.com The structural features of pyrimidine derivatives, including the presence of a nitrile group at the 5-position, are considered important for their anti-diabetic activity. ijmspr.in

Studies have shown that certain poly-fused pyrazolothieno pyrimidine derivatives exhibit hypoglycemic activity comparable to the standard drug pioglitazone. innovareacademics.iniomcworld.com For example, a compound designated as 'compound 25' was identified as a promising hypoglycemic agent. iomcworld.com Another study found that compound 3d was effective at lowering elevated blood-glucose levels in an oral glucose tolerance test (OGTT), with an effect similar to that of pioglitazone. ijmspr.in

Table 3: Anti-diabetic Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Biological Effect | Source(s) |

| Poly-fused pyrazolothieno pyrimidines | Showed equipotent hypoglycemic activity to the standard drug pioglitazone. | innovareacademics.iniomcworld.com |

| Compound 25 (a pyrazolothieno pyrimidine) | Identified as a potential hypoglycemic agent. | iomcworld.com |

| Compound 3d (a this compound) | Effectively lowered elevated blood-glucose levels in an oral glucose tolerance test, comparable to pioglitazone. | ijmspr.in |

| Various Pyrimidine Derivatives | Designed and synthesized as potential α–amylase inhibitors based on molecular docking studies, suggesting potential for anti-diabetic action. | remedypublications.com |

Several this compound derivatives have been shown to possess antioxidant properties. nih.govresearchgate.net A series of bis(4-amino-5-cyano-pyrimidines) was synthesized and evaluated for multifunctional properties, including their ability to scavenge free radicals. nih.govresearchgate.net In a superoxide-dimethyl sulfoxide (B87167) alkaline assay, compound 7j demonstrated very high inhibition. nih.govresearchgate.net The antioxidant activity of pyrimidine derivatives can also contribute to other pharmacological effects, such as their antihypertensive action, by protecting tissues from oxidative stress. nih.gov For instance, certain antihypertensive pyrimidine derivatives were found to enhance the levels of antioxidant enzymes like glutathione-s-transferase and catalase in aortic and cardiac tissues. nih.gov While some cyanopyridine-based derivatives showed low activity in the DPPH assay, others displayed moderate metal chelating activity, another facet of antioxidant capacity. nih.gov

Table 4: Antioxidant Activity of Selected this compound Derivatives

| Compound | Assay/Effect | Result (IC₅₀ Value or Description) | Source(s) |

| 7j | Superoxide-dimethyl sulfoxide alkaline assay | IC₅₀ = 0.37 ± 0.28 μM | nih.gov, researchgate.net |

| 5b, 5d | Metal Chelating Activity | Moderate activity | nih.gov |

| SR-5, SR-8, SR-9, SR-10 | Enhancement of antioxidant enzymes in aorta and heart tissues | Enhanced glutathione-s-transferase and catalase levels; decreased lipid peroxidation. | nih.gov |

The this compound scaffold has proven to be a versatile template for designing inhibitors of various enzymes, which is a cornerstone of modern drug discovery. ontosight.ai The cyano group can play a crucial role by forming specific hydrogen bonds within the enzyme's active site, as seen in the case of p38α MAP kinase inhibitors where it interacts with the backbone NH of Met109. acs.org

Derivatives have been developed as potent inhibitors for several key enzyme families:

Cholinesterases: A series of bis(4-amino-5-cyano-pyrimidines) were effective dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net

Kinases: 5-Cyanopyrimidines are a novel class of potent and selective inhibitors of p38α MAP kinase, an enzyme involved in inflammatory responses. acs.org Other derivatives have been developed as inhibitors of Protein Kinase C theta (PKCθ) for immunomodulation, and as inhibitors of the mammalian target of rapamycin (B549165) (mTOR) kinase for cancer therapy. sci-hub.seacs.org

Cyclooxygenase (COX): New pyrimidine-5-carbonitriles have been synthesized as potent inhibitors of COX-2, an enzyme implicated in inflammation and cancer. mdpi.com

Table 5: Enzyme Inhibitory Activity of this compound Derivatives

| Compound(s) | Target Enzyme(s) | Inhibitory Activity (IC₅₀) | Source(s) |

| 7c | Acetylcholinesterase (AChE) | 5.72 ± 1.53 μM | nih.gov, researchgate.net |

| 7h | Butyrylcholinesterase (BChE) | 12.19 ± 0.57 μM | nih.gov, researchgate.net |

| 3a, 3b | p38α MAP Kinase | Low nanomolar enzymatic and cellular activity | acs.org |

| 3b, 5b, 5d | Cyclooxygenase-2 (COX-2) | Submicromolar range | mdpi.com |

| 5u | mTOR Kinase | 9 nM | acs.org |

| 2, 34 | Protein Kinase C theta (PKCθ) | Potent inhibition, with compound 34 showing efficacy in an in vivo transplant model. | sci-hub.se |

Interaction with Biological Molecules (e.g., proteins, enzymes)

This compound derivatives have demonstrated significant interactions with a variety of biological macromolecules, particularly proteins and enzymes, which underpins their diverse pharmacological activities. The cyano group at the 5-position of the pyrimidine ring is a key feature, often participating in crucial binding interactions within the active sites of target proteins.

One of the most notable interactions is the covalent inhibition of cysteine proteases. urfu.ru The electrophilic nature of the cyano group makes it susceptible to nucleophilic attack by the thiol group of cysteine residues within the enzyme's active site, leading to the formation of a stable covalent bond. This mechanism is the basis for the inhibitory activity of certain this compound compounds against viral proteases, such as the main protease (Mpro) of SARS-CoV-2. urfu.ru

Furthermore, non-covalent interactions also play a critical role in the binding of this compound derivatives to their biological targets. X-ray crystallography studies have provided detailed insights into these interactions. For instance, in the inhibition of p38α mitogen-activated protein (MAP) kinase, the nitrogen atom of the 5-cyano group has been shown to form a direct hydrogen bond with the backbone NH of the methionine 109 residue in the enzyme's active site. nih.govacs.org This specific interaction contributes significantly to the potency and selectivity of these inhibitors.